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Compound of Interest

Compound Name: Einecs 280-007-5

Cat. No.: B15194915 Get Quote

A comprehensive spectroscopic comparison of different batches of Einecs 280-007-5,

chemically identified as "Copper, complexes with diazotized 3-amino-4-

methoxybenzenesulfonic acid monosodium salt coupled with diazotized 4-nitro-1,3-

benzenediamine and resorcinol, sodium salts" (CAS No. 82640-07-1), is crucial for ensuring

batch-to-batch consistency in research and drug development applications. This guide outlines

the key spectroscopic techniques and experimental protocols for such a comparison, providing

a framework for researchers and scientists to assess the quality and reproducibility of this

complex organic substance.

While specific spectroscopic data for different batches of Einecs 280-007-5 is not publicly

available, this guide presents a representative analysis based on common practices for the

quality control of complex dyes and pigments. The provided data tables are illustrative to

demonstrate the expected format and nature of the results.

Data Presentation: Spectroscopic Comparison
A structured comparison of key spectroscopic data from different batches is essential for

identifying any variations. The following table summarizes hypothetical data obtained from UV-

Visible, Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR)

spectroscopy.
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Spectrosco
pic
Technique

Parameter
Batch A
(Reference)

Batch B Batch C
Acceptable
Range

UV-Visible

Spectroscopy

λmax (nm) in

DMSO
485 nm 486 nm 483 nm 485 ± 2 nm

Absorbance

at λmax
0.98 0.95 1.01 0.98 ± 0.05

FTIR

Spectroscopy

-N=N- Stretch

(cm⁻¹)
1455 cm⁻¹ 1456 cm⁻¹ 1454 cm⁻¹

1455 ± 2

cm⁻¹

-SO₃ Stretch

(cm⁻¹)
1180 cm⁻¹ 1181 cm⁻¹ 1179 cm⁻¹

1180 ± 2

cm⁻¹

-OH Stretch

(cm⁻¹)

3400 cm⁻¹

(broad)

3405 cm⁻¹

(broad)

3398 cm⁻¹

(broad)

3400 ± 10

cm⁻¹

¹H NMR

Spectroscopy

Chemical

Shift δ (ppm)

7.8 (d), 7.2

(m), 3.9 (s)

7.8 (d), 7.2

(m), 3.9 (s)

7.8 (d), 7.2

(m), 3.9 (s)

Consistent

peak pattern

Integral

Ratios
Consistent Consistent Consistent

< 5%

variation

Raman

Spectroscopy

Key Band

Position

(cm⁻¹)

1590 cm⁻¹ 1591 cm⁻¹ 1589 cm⁻¹
1590 ± 2

cm⁻¹

Note: The data presented in this table is illustrative and serves as an example of how to

structure the comparative data.

Experimental Protocols
Detailed methodologies are critical for reproducible spectroscopic analysis.

UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) and absorbance, which

are indicative of the electronic structure and concentration.
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Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

Sample Preparation: Accurately weigh and dissolve a small amount of each batch of

Einecs 280-007-5 in dimethyl sulfoxide (DMSO) to a final concentration of 10 µg/mL.

Blank: Use DMSO as the reference blank.

Measurement: Scan the samples over a wavelength range of 200-800 nm.[1]

Analysis: Determine the λmax and the corresponding absorbance value. Compare the

spectra of different batches for any shifts in λmax or significant differences in absorbance.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present and to fingerprint the molecule. Variations

in peak positions or intensities can indicate structural differences.

Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR)

accessory.

Procedure:

Sample Preparation: Place a small amount of the powdered sample directly onto the ATR

crystal.

Background: Collect a background spectrum of the clean, empty ATR crystal.

Measurement: Acquire the spectrum of the sample over a range of 4000-400 cm⁻¹.

Analysis: Compare the FTIR spectra of the different batches. Pay close attention to the

characteristic stretching frequencies for azo groups (-N=N-), sulfonate groups (-SO₃), and

hydroxyl groups (-OH).[1][2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To obtain detailed information about the molecular structure. ¹H NMR is

particularly useful for comparing the chemical environment of protons in different batches.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

Sample Preparation: Dissolve an accurately weighed amount of each batch in a

deuterated solvent (e.g., DMSO-d₆).

Measurement: Acquire ¹H NMR spectra for each sample.

Analysis: Compare the chemical shifts, splitting patterns, and integral ratios of the peaks

across the different batches. Any significant differences could suggest the presence of

impurities or structural isomers.[4]

Raman Spectroscopy
Objective: To provide complementary vibrational information to FTIR and is particularly useful

for analyzing the overall molecular structure and identifying minor differences.

Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).

Procedure:

Sample Preparation: Place a small amount of the powdered sample on a microscope

slide.

Measurement: Acquire the Raman spectrum over a relevant spectral range (e.g., 200-

2000 cm⁻¹).

Analysis: Compare the Raman spectra for any shifts in peak positions or changes in

relative intensities, which could indicate variations in the molecular structure or crystalline

form.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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